molecular formula C20H20BrN3OS B303578 3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303578
M. Wt: 430.4 g/mol
InChI Key: YTILZMHPXCGULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Scientific Research Applications

3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has potential applications in scientific research. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, this compound has been studied for its potential as a tool for studying biological systems, such as ion channels and receptors.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed that this compound may interact with ion channels and receptors in cells, leading to changes in cellular signaling pathways and gene expression. This compound may also have direct effects on cellular metabolism and energy production.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders. This compound may also have effects on cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential for use as a tool for studying biological systems. This compound has been shown to have specific effects on ion channels and receptors, making it useful for studying these systems in detail. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and dosing is required to ensure the safety of researchers and experimental animals.

Future Directions

There are several future directions for research on 3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with cells and biological systems could lead to the development of new therapies for various diseases. Another direction is to explore the potential of this compound as a tool for studying ion channels and receptors in detail. Additionally, future research could focus on improving the synthesis method for this compound to increase yield and purity. Finally, future research could explore the potential of this compound for use in combination therapies with other drugs.

Synthesis Methods

The synthesis of 3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps. The starting materials include 3-bromoaniline, cyclooct-4-en-1-one, and thiophene-2-carboxylic acid. These materials are reacted in the presence of a catalyst and solvent to form the desired compound. The synthesis method has been optimized to improve yield and purity of the final product.

properties

Product Name

3-amino-N-(3-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C20H20BrN3OS

Molecular Weight

430.4 g/mol

IUPAC Name

6-amino-N-(3-bromophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C20H20BrN3OS/c21-13-7-5-8-14(11-13)23-19(25)18-17(22)15-10-12-6-3-1-2-4-9-16(12)24-20(15)26-18/h5,7-8,10-11H,1-4,6,9,22H2,(H,23,25)

InChI Key

YTILZMHPXCGULM-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)Br)N

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC(=CC=C4)Br)N

Origin of Product

United States

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